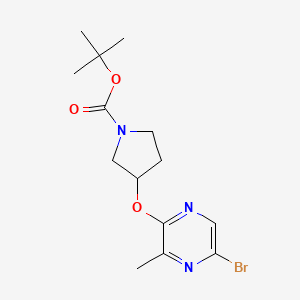
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a brominated pyrazine ring, and a pyrrolidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the pyrazine ring.
Esterification: Formation of the tert-butyl ester group.
Coupling Reaction: Coupling of the brominated pyrazine with the pyrrolidine moiety.
The reaction conditions for these steps may vary, but common reagents include bromine, tert-butyl alcohol, and coupling agents such as EDCI or DCC. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazine ring and pyrrolidine moiety may play key roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the substituents on the pyrazine or pyridine ring. The unique combination of the brominated pyrazine ring and pyrrolidine moiety in this compound may confer distinct properties and applications .
Properties
Molecular Formula |
C14H20BrN3O3 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3/c1-9-12(16-7-11(15)17-9)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
AHGZYPUHPXWTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


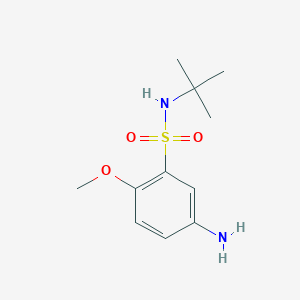
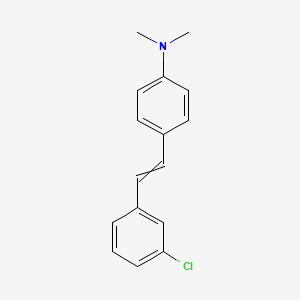
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
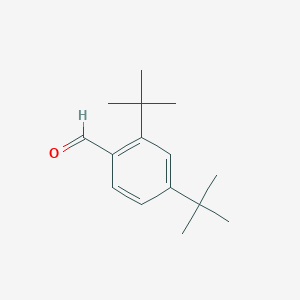
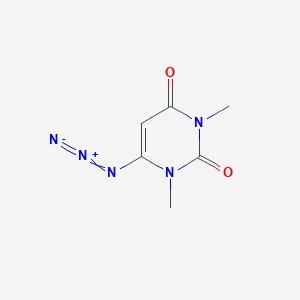

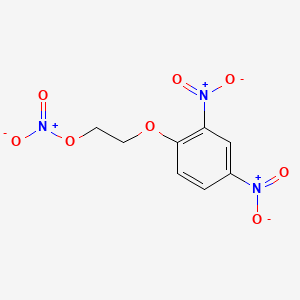
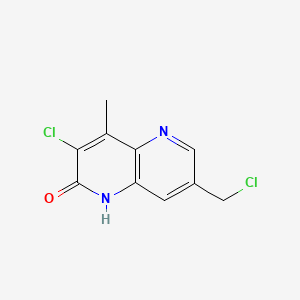
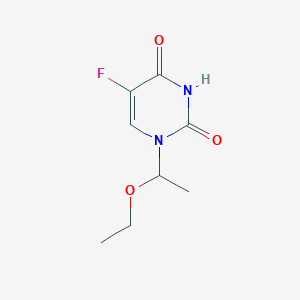
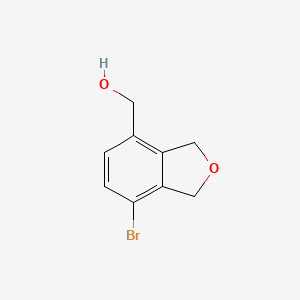

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
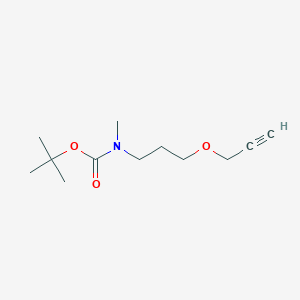
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
